molecular formula C5H9ClO3 B1294514 3-Chloro-2-hydroxypropyl acetate CAS No. 24573-30-6

3-Chloro-2-hydroxypropyl acetate

Cat. No.: B1294514
CAS No.: 24573-30-6
M. Wt: 152.57 g/mol
InChI Key: NNIBUEQIBYRALP-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropyl acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

The mode of action of 3-Chloro-2-hydroxypropyl acetate is largely dependent on the specific chemical reaction in which it is involved. As an intermediate, it can participate in various types of reactions, including nucleophilic substitutions or condensation reactions . The exact nature of its interaction with its targets would depend on the specific reaction conditions and the presence of other reactants.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with it . For example, its reactivity might increase at higher temperatures or under acidic or basic conditions. Additionally, it might react with other chemicals present in the environment, potentially leading to the formation of different products.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-hydroxypropyl acetate plays a significant role in biochemical reactions, particularly in the formation of monodisperse porous microspheres . The hydroxyl groups in this compound allow it to interact with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in biochemical assays and synthetic applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression by interacting with specific biomolecules. The compound’s ability to form stable complexes with proteins and enzymes can lead to changes in cellular metabolism and function. For example, its interaction with cell surface receptors can modulate signal transduction pathways, impacting cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive chloropropyl moiety, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The compound’s hydroxyl groups also play a role in stabilizing these interactions, ensuring effective binding and subsequent biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as sealed in a dry environment at 2-8°C . Its reactivity can lead to gradual degradation, affecting its long-term efficacy in biochemical assays. Studies have shown that the compound maintains its activity for extended periods, but prolonged exposure to environmental factors can reduce its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic properties, leading to cellular damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s chloropropyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new metabolites. These reactions can impact metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s hydrophilic nature facilitates its movement through aqueous environments, enhancing its distribution within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-hydroxypropyl acetate can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxypropyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-hydroxypropyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxypropyl acetate is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for use in various chemical reactions and industrial applications. Its ability to undergo nucleophilic substitution reactions also makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIBUEQIBYRALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285790
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
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URL https://comptox.epa.gov/dashboard/DTXSID801285790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24573-30-6
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24573-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 3-chloro-, 1-acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin (92.5 g, 1.0 mol) was dissolved in 61.2 g (1.0 mol) of glacial acetic acid and 0.35 g of ferric chloride was added. The mixture was stirred at 65° C. overnight. Another 0.35 g of ferric chloride was added and the mixture was stirred another day. It was then concentrated by evaporation under reduced pressure to obtain 153 g 3-chloro-2-hydroxypropyl acetate as an oil. A few crystals of p-toluenesulfonic acid were added and then 81.5 g (1.13 mol) of ethyl vinyl ether was added dropwise with stirring and cooling with an ice bath to keep the temperature below about 35° C. When the addition was complete, the mixture was stirred overnight at 40° C. The dark oily product was presumed to be 3-chloro-2-(1-ethoxyethoxy)propyl acetate. This oil was added dropwise with stirring to a mixture of 110 g (2.75 mol) of sodium hydroxide in 110 mL of water heated to 105° C. When the addition was complete, the mixture was heated at 105° C. with stirring for 4 hours. It was then cooled and poured into 500 mL of water. The resulting mixture was extracted with 2×500 mL of diethyl ether and the ethereal extract was washed with concentrated aqueous sodium chloride, dried over sodium sulfate, and concentrated by evaporation under reduced pressure at 30° C. to obtain a dark oil. This oil was distilled at 5 mm Hg (665 pascals) pressure. The 40 g portion boiling at 60-68° C., which was 3-(1-ethoxyethoxy)oxetane, was collected. This fraction was dissolved in 100 mL of methanol and 25 mg of p-toluenesulfonic acid was added with stirring at about 10° C. The mixture was stirred for 2 hours at ambient temperature and then 1.0 g of solid sodium bicarbonate was added with stirring. After 5 min, the mixture was filtered and concentrated by evaporation under reduce pressure. The colorless oil residue was distilled at 5 mm Hg (665 pascals) pressure and the 1.9 g fraction boiling at 50-56° C., which was the title compound, a colorless liquid, was collected.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.35 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
0.35 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Epichlorohydrin (187 g, 2.0 mol) was added dropwise over a 75 minute period to a mechanically stirred suspension of 10.0 g (0.062 mol) of anhydrous ferric chloride in 138 mL (2.4 mol) of glacial acetic acid at 0°-10° C. After the addition was completed, the reaction mixture was stirred one hour and was allowed to stand at room temperature for two days. Anhydrous sodium acetate (5.1 g, 0.062 mol) was added and excess acetic acid was then removed in vacuo. The mixture was diluted with 200 mL of methylene chloride and filtered through Celite™ (i.e. diatomaceous earth). The solution was washed with 10% potassium carbonate and dried over potassium carbonate and sodium sulfate. Removal of the methylene chloride in vacuo gave 275 g of crude 3-chloro-2-hydroxy-1-propyl acetate, and an additional 9 g was recovered by extracting the potassium carbonate solution with methylene chloride (93% crude yield). This material was used without purification in the subsequent step. 1H NMR (CDCl3) δ2.10 (s, 3H, --COCH3); 3.80 (m, 6H, --CH2CH(OH)CH2 --); IR (film) 3500 (--OH); 1735 cm-1 (--COCH3).
Quantity
187 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 1.5 g of anhydrous ferric chloride in 612 g (10.02 moles) of glacial acetic acid was added 925 g (10.0 moles) of epichlorohydrin at 20° C. over a period of 10 minutes. The reaction temperature increased to 28° C. The mixture was then heated at 65°-70° C. for 24 hours. The 1H NMR spectrum of the product was identical with that of Example 1. The material was used in the next step.
[Compound]
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
612 g
Type
reactant
Reaction Step One
Quantity
925 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of epichlorhydrin (27.8 g) and sodium acetate (12.3 g) in acetic acid (36 g) is heated at 50°-55° C. for 8 hours. The reaction mixture is allowed to stand overnight and concentrated in vacuum. The residue is neutralized with aqueous sodium hydrogencarbonate and shaken with ether. The ethereal layer is dried over anhydrous sodium sulfate and concentrated in vacuum. The residue is distilled in vacuum to give 1-acetoxy-3-chloro-2-propanol (30 g) as an oil boiling at 115°-116° C./13 mm Hg. The yield is 65.4%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-hydroxypropyl acetate
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Customer
Q & A

Q1: What are the advantages of using cesium-modified heteropolyacid catalysts for this reaction compared to other methods?

A: Traditional methods for synthesizing 3-chloro-2-hydroxypropyl acetate often suffer from low selectivity, harsh reaction conditions, and the formation of undesirable byproducts. The research presented in the paper [] highlights the benefits of using cesium-modified heteropolyacid catalysts supported on clay:

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